Europium tribromate

Description

Europium tribromide (EuBr₃) is a trivalent europium compound characterized by its hygroscopic nature and crystalline structure. It is synthesized via direct reaction of europium metal with bromine gas or through redox reactions involving europium oxides and hydrobromic acid . EuBr₃ typically exists as a hexahydrate (EuBr₃·6H₂O) under standard conditions, with a molecular weight of 451.82 g/mol and a density of 4.92 g/cm³ . Its applications span analytical chemistry, luminescence studies, and catalysis, particularly in organic synthesis due to its redox activity .

Properties

CAS No. |

62667-63-4 |

|---|---|

Molecular Formula |

Br3EuO9 |

Molecular Weight |

535.67 g/mol |

IUPAC Name |

europium(3+);tribromate |

InChI |

InChI=1S/3BrHO3.Eu/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |

InChI Key |

QQQWZKWLOSVYKR-UHFFFAOYSA-K |

SMILES |

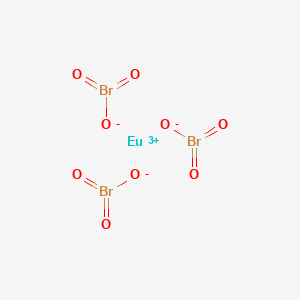

[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Eu+3] |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Eu+3] |

Other CAS No. |

62667-63-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Europium Bromides: Divalent vs. Trivalent

Europium exhibits two stable oxidation states (+2 and +3), leading to distinct bromides:

- Europium(II) Bromide (EuBr₂) : A divalent compound with a higher lattice energy, resulting in low solubility in water (similar to alkaline earth sulfates). It is prepared by reducing EuBr₃ with hydrogen gas at elevated temperatures .

- Europium(III) Bromide (EuBr₃) : More soluble than EuBr₂ but less soluble than trivalent lanthanide bromides like CeBr₃. For instance, the solubility of EuBr₃ in water at 20°C is ~2.56 g/100 mL, compared to CeBr₃’s ~8.3 g/100 mL .

| Property | EuBr₂ | EuBr₃ | CeBr₃ |

|---|---|---|---|

| Oxidation State | +2 | +3 | +3 |

| Solubility (20°C) | Insoluble | 2.56 g/100 mL | 8.3 g/100 mL |

| Preparation Method | Reduction of EuBr₃ | Direct bromination | Direct bromination |

| Stability in Air | Oxidizes slowly | Hygroscopic | Hygroscopic |

Comparison with Other Trivalent Lanthanide Bromides

EuBr₃ shares structural similarities with other LnBr₃ compounds (Ln = La, Ce, Nd) but differs in ionic radius and solubility trends :

- Ionic Radius : Eu³⁺ (0.947 Å) is smaller than La³⁺ (1.032 Å) but larger than Yb³⁺ (0.868 Å), affecting lattice stability and solubility .

- Solubility : EuBr₃’s solubility is lower than CeBr₃ due to the higher charge density of Eu³⁺, which strengthens ionic bonding in the crystal lattice .

Comparison with Europium Chlorides and Fluorides

- Europium(III) Chloride (EuCl₃) : More hygroscopic and soluble (~50 g/100 mL at 20°C) than EuBr₃ due to smaller Cl⁻ ions enhancing lattice dissociation .

- Europium(III) Fluoride (EuF₃) : Highly insoluble (solubility < 0.01 g/100 mL), often used in phosphors and ceramics. EuF₃ is synthesized via fluorination of Eu₂O₃ .

| Property | EuBr₃ | EuCl₃ | EuF₃ |

|---|---|---|---|

| Anion Size (Å) | 1.96 (Br⁻) | 1.81 (Cl⁻) | 1.33 (F⁻) |

| Solubility (20°C) | 2.56 g/100 mL | ~50 g/100 mL | <0.01 g/100 mL |

| Thermal Stability | Decomposes at 700°C | Decomposes at 850°C | Stable up to 1000°C |

Key Research Findings

Redox Behavior : EuBr₃ can act as an oxidizing agent in organic reactions, whereas EuBr₂ serves as a reducing agent. This duality is exploited in catalytic cycles for asymmetric synthesis .

Spectroscopic Properties : EuBr₃ exhibits characteristic red luminescence under UV light due to ⁵D₀→⁷F₂ transitions, making it useful in optoelectronic applications. Its emission intensity is weaker than EuCl₃ due to heavier bromide ion quenching effects .

Thermodynamic Data : The Gibbs free energy of formation (ΔG°f) for EuBr₃ is -1420 kJ/mol, compared to -1560 kJ/mol for CeBr₃, reflecting its lower stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.